
6-(Chloromethyl)-2,3,4-trimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chloromethyl)-2,3,4-trimethylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring structure This particular compound is characterized by the presence of a chloromethyl group at the 6th position and three methyl groups at the 2nd, 3rd, and 4th positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)-2,3,4-trimethylpyridine typically involves the chloromethylation of 2,3,4-trimethylpyridine. This can be achieved using chloromethylating agents such as formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloromethyl group at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-(Chloromethyl)-2,3,4-trimethylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in methylated pyridine compounds.
Scientific Research Applications
6-(Chloromethyl)-2,3,4-trimethylpyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a building block for pharmaceuticals.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-2,3,4-trimethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloromethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in target molecules.
Comparison with Similar Compounds
2,3,4-Trimethylpyridine: Lacks the chloromethyl group, making it less reactive in substitution reactions.
6-Methyl-2,3,4-trimethylpyridine: Similar structure but with a methyl group instead of a chloromethyl group, affecting its reactivity and applications.
6-(Bromomethyl)-2,3,4-trimethylpyridine: Similar to the chloromethyl derivative but with a bromine atom, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness: 6-(Chloromethyl)-2,3,4-trimethylpyridine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
CAS No. |
1263058-57-6 |
|---|---|
Molecular Formula |
C9H12ClN |
Molecular Weight |
169.65 g/mol |
IUPAC Name |
6-(chloromethyl)-2,3,4-trimethylpyridine |
InChI |
InChI=1S/C9H12ClN/c1-6-4-9(5-10)11-8(3)7(6)2/h4H,5H2,1-3H3 |
InChI Key |
VTFFOLBCZKZNDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


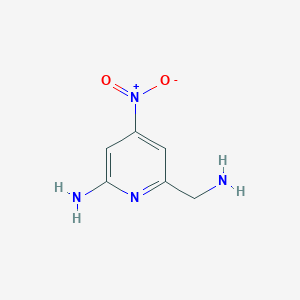
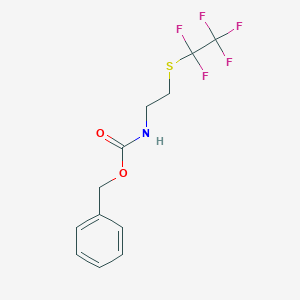
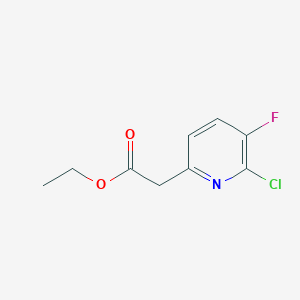







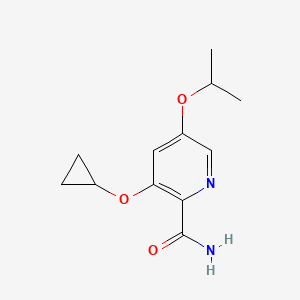
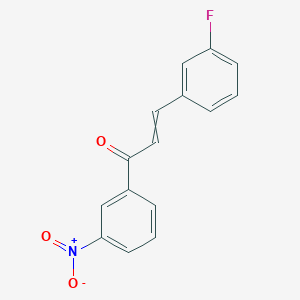
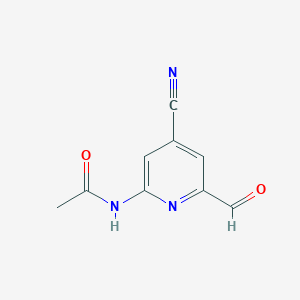
![1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853510.png)
